molecular formula C18H19N3O5S B2956528 N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1421512-61-9

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2956528
CAS RN: 1421512-61-9
M. Wt: 389.43
InChI Key: MFDGTRGUHMHZFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The furan and imidazole rings could potentially be formed using established synthetic methods . The benzo[b][1,4]dioxine ring could be formed through a cyclization reaction, and the sulfonamide group could be introduced through a substitution reaction with a suitable sulfonyl chloride.

Scientific Research Applications

Synthesis and Antibacterial Activities

  • Researchers have synthesized various compounds, including those with furan moieties, and evaluated their antibacterial, antiurease, and antioxidant activities. Such compounds have shown effective antiurease and antioxidant activities (Sokmen et al., 2014).

Biological Screening and Molecular Docking

  • A study on the synthesis of sulfonamides with a 1,4-benzodioxane moiety revealed their utility in inhibiting enzymes like acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase, as well as exhibiting antibacterial properties (Irshad et al., 2016).

Cardiac Electrophysiological Activity

  • Certain N-substituted imidazolylbenzamides and benzene-sulfonamides have been synthesized, displaying significant cardiac electrophysiological activity and potential as class III agents (Morgan et al., 1990).

Antimicrobial and Antiproliferative Agents

  • N-ethyl-N-methylbenzenesulfonamide derivatives have been designed and synthesized, showing effective antimicrobial and antiproliferative activities (Abd El-Gilil, 2019).

Enzyme Inhibitory Potential

  • Some new sulfonamides with benzodioxane and acetamide moieties have been synthesized and shown substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).

Furan Derivatives Synthesis

  • Research has demonstrated a method for creating 2,3,4-trisubstituted furan derivatives, highlighting a unique [3 + 2] annulation strategy, which is significant in the synthesis of complex furan structures (Fu et al., 2008).

Mechanism of Action

properties

IUPAC Name

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-21-12-14(15-3-2-8-24-15)20-18(21)6-7-19-27(22,23)13-4-5-16-17(11-13)26-10-9-25-16/h2-5,8,11-12,19H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDGTRGUHMHZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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